An In-Depth Technical Guide to 3-(Azetidin-1-yl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-(Azetidin-1-yl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the focus has increasingly shifted towards the exploration of three-dimensional chemical space to access novel biological targets and improve pharmacokinetic profiles. Saturated heterocycles, such as azetidine and pyrrolidine, have emerged as pivotal structural motifs in this endeavor. Their inherent conformational rigidity and ability to introduce specific spatial arrangements of functional groups make them invaluable tools for medicinal chemists. This guide provides a comprehensive technical overview of 3-(Azetidin-1-yl)pyrrolidine hydrochloride (CAS Number: 1018443-00-9), a versatile building block that combines the unique properties of both azetidine and pyrrolidine rings.
Physicochemical Properties and Identification
3-(Azetidin-1-yl)pyrrolidine hydrochloride is a chemical compound that exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.
| Property | Value | Source |
| CAS Number | 1018443-00-9 | CymitQuimica |
| Molecular Formula | C₇H₁₅ClN₂ | CymitQuimica |
| Molecular Weight | 162.66 g/mol | CymitQuimica |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| Melting Point | Not available | - |
A related compound, 3-(Azetidin-1-yl)pyrrolidine dihydrochloride, is also commercially available under the CAS number 2031261-23-9, with a molecular weight of 199.12 g/mol .[1]
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic approach would involve the coupling of a suitably protected 3-aminopyrrolidine derivative with a reactive precursor of the azetidine ring, or vice versa. One plausible synthetic route is outlined below:
Caption: A generalized workflow for the synthesis of 3-(Azetidin-1-yl)pyrrolidine hydrochloride.
Spectroscopic Characterization
Although experimental spectra for 3-(Azetidin-1-yl)pyrrolidine hydrochloride are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region. The protons on the pyrrolidine and azetidine rings will exhibit complex splitting patterns due to spin-spin coupling. The presence of the hydrochloride salt may lead to broadening of the signals of protons adjacent to the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the pyrrolidine and azetidine rings. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms.
2.3.2. Mass Spectrometry (MS)
Predicted mass spectrometry data for the free base (C₇H₁₄N₂) suggests a monoisotopic mass of 126.1157 Da. [2]For the dihydrochloride salt, predicted m/z values for various adducts have been calculated, including [M+H]⁺ at 127.12298. [2] 2.3.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for C-H stretching and bending vibrations of the aliphatic rings. N-H stretching bands may be present and will be influenced by hydrogen bonding in the solid state.
Role in Drug Discovery and Medicinal Chemistry
The 3-(azetidin-1-yl)pyrrolidine scaffold is a valuable building block in drug discovery due to the unique combination of properties imparted by the azetidine and pyrrolidine rings.
Structural and Pharmacokinetic Advantages
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Three-Dimensionality: The non-planar, sp³-rich nature of the scaffold allows for the precise spatial orientation of substituents, enabling better exploration of the binding pockets of biological targets.
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Improved Physicochemical Properties: The incorporation of saturated heterocycles can lead to improved solubility, metabolic stability, and reduced lipophilicity compared to their aromatic counterparts, which are often associated with toxicity and poor pharmacokinetic profiles.
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Novel Chemical Space: The use of such building blocks provides access to novel chemical matter, moving away from the "flat" structures that have dominated drug discovery for decades.
Therapeutic Applications of Azetidine and Pyrrolidine Derivatives
Both azetidine and pyrrolidine moieties are found in a wide range of biologically active compounds, highlighting the potential of their combined scaffold.
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Azetidine Derivatives: These have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. [3]* Pyrrolidine Derivatives: This class of compounds has been extensively studied and is a core component of many approved drugs.
The combination of these two rings in 3-(Azetidin-1-yl)pyrrolidine hydrochloride offers a unique scaffold for the development of new therapeutics. For instance, derivatives containing this moiety have been investigated as tachykinin antagonists, which have potential applications in the treatment of a variety of disorders, including pain, inflammation, and psychiatric conditions.
Case Study: A Building Block for Tachykinin Antagonists
Patents have described the synthesis of 3-azetidinylalkyl-pyrrolidines as intermediates for the preparation of tachykinin antagonists. This underscores the utility of the 3-(azetidin-1-yl)pyrrolidine core in generating compounds with specific biological activities. The general structure of such compounds involves the modification of the pyrrolidine or azetidine nitrogen with various functional groups to optimize binding to the target receptor.
Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Hazards: Amine compounds can be corrosive and may cause skin and eye irritation or burns. Inhalation of dust or vapors may be harmful.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
3-(Azetidin-1-yl)pyrrolidine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure and the favorable physicochemical properties associated with saturated heterocycles make it an attractive scaffold for the design of novel therapeutics. While detailed experimental data for this specific compound is not widely disseminated, its synthetic accessibility and the proven track record of its constituent ring systems in approved drugs suggest that it will continue to be a molecule of interest for researchers in the pharmaceutical sciences. Further exploration of its applications in the synthesis of biologically active molecules is warranted and is likely to lead to the discovery of new and improved drug candidates.
References
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PubChemLite. 3-(azetidin-1-yl)pyrrolidine dihydrochloride (C7H14N2). Available at: [Link]
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MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]
